Thiol-PEG3-Alcool

Vue d'ensemble

Description

3,6-Dioxa-8-mercaptooctan-1-ol is a synthetic compound . It has been shown to have an inhibitory effect on 11-mercaptoundecanoic acid . It functions by binding to the lectin and adsorbing onto the gold electrode surface .

Synthesis Analysis

Thiol-C2-PEG2-OH can be used in the synthesis of a series of PROTACs . The compound is available for purchase for pharmaceutical testing .Molecular Structure Analysis

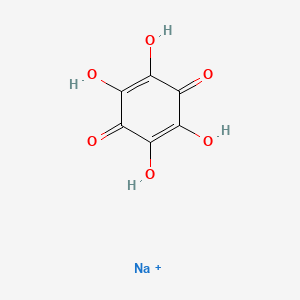

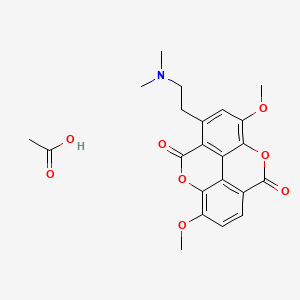

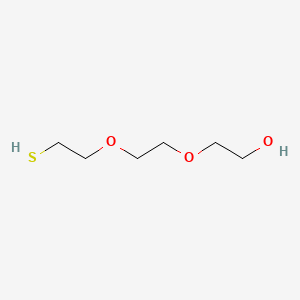

The molecular formula of 3,6-Dioxa-8-mercaptooctan-1-ol is C6H14O3S . It contains a total of 23 bonds, including 9 non-H bonds, 7 rotatable bonds, 1 hydroxyl group, 1 primary alcohol, 2 aliphatic ethers, and 1 thiol .Chemical Reactions Analysis

The oxidation of 3,6-Dioxa-8-mercaptooctan-1-ol by some Pt(IV) complexes has been studied . The oxidation reactions display an overall second-order character, being first-order each in [Pt (IV)] and in [dithiol] .Physical and Chemical Properties Analysis

The molecular weight of 3,6-Dioxa-8-mercaptooctan-1-ol is 166.24 . It is stable and combustible . It is incompatible with strong oxidizing agents and ammonia .Applications De Recherche Scientifique

Fermentation et Production d'Arômes

Le Thiol-PEG3-Alcool joue un rôle dans le processus de fermentation, en particulier dans la production du vin . Il a été observé que l'ajout de peptides, qui peuvent être dérivés du this compound, améliore la cinétique de fermentation et conduit à des changements spécifiques dans la production d'arômes fermentés . Cependant, l'impact des peptides sur la synthèse des thiols est plutôt limité .

Applications Industrielles

Le this compound est adapté à une utilisation dans divers domaines de recherche, notamment la chimie, la biologie, la physique et les matériaux et l'ingénierie, en raison de sa capacité à réagir avec des substrats organiques facilement disponibles dans des conditions douces . En particulier, la réaction de clic à base de thiol hautement efficace comprend la réaction de radicaux avec des ènes riches en électrons, l'addition de Michael avec des ènes pauvres en électrons, l'addition de carbonyle avec des isocyanates, l'ouverture de cycle S N 2 avec des époxydes et la substitution nucléophile S N 2 avec des halogènes .

Synthèse de Polythiols

Le this compound peut être utilisé dans la synthèse de polythiols . Différentes approches de la synthèse de polythiols ont été explorées, en particulier pour les applications des réactions thiol-ène, thiol-isocyanate et thiol-époxy .

Formulations à Faible Teneur en Alcool

Le this compound peut être utilisé dans la préparation de formulations à faible teneur en alcool (FA) . Le développement microstructural et les réactions de réticulation résultant de l'interaction du thiol hydrophobe et des silicates époxy polaires induits par l'environnement à faible teneur en alcool ont été étudiés .

Mécanisme D'action

Target of Action

Thiol-PEG3-Alcohol, also known as HS-PEG3-OH or 3,6-Dioxa-8-mercaptooctan-1-ol, is a PEG derivative containing a thiol group and a hydroxyl group . The primary targets of this compound are maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . These targets are typically found in various biological and chemical systems, making Thiol-PEG3-Alcohol a versatile compound in bioconjugation applications.

Mode of Action

The thiol group in Thiol-PEG3-Alcohol reacts with its targets to form stable bonds . This interaction allows the compound to attach to or modify the targets, thereby altering their properties or functions. The hydroxyl group further enables derivatization or replacement with other reactive functional groups .

Pharmacokinetics

Polyethylene glycol (PEG), the base molecule of Thiol-PEG3-Alcohol, is known to improve the pharmacokinetics of drugs . PEGylation, the process of attaching PEG to other molecules, can significantly enhance the pharmacokinetic properties of peptides, proteins, hydrophobic polymers, drugs, or nanoparticles . It can increase solubility, extend the elimination half-life of a drug, and statistically inhibit the toxicity of the materials .

Result of Action

The molecular and cellular effects of Thiol-PEG3-Alcohol’s action largely depend on the specific targets and the nature of the bioconjugation processes. Generally, the compound can modify the targets to change their properties or functions, which can have various molecular and cellular effects . For instance, PEGylation can relieve protein adherence and macrophage removal due to the existence of PEG on the particles .

Action Environment

The action of Thiol-PEG3-Alcohol can be influenced by various environmental factors. For example, the hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This suggests that the compound’s action, efficacy, and stability can be affected by the hydration level and pH of the environment. Additionally, the compound’s reactivity with its targets can be influenced by the presence of other reactive species in the environment.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Thiol-PEG3-Alcohol interacts with various biomolecules due to the presence of a thiol group and a hydroxyl group . The thiol group can react with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Cellular Effects

They can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities .

Molecular Mechanism

The molecular mechanism of Thiol-PEG3-Alcohol primarily involves its thiol group, which can react with various entities, including maleimide, OPSS, vinylsulfone, and transition metal surfaces . This allows Thiol-PEG3-Alcohol to form bonds with these entities, potentially influencing their function.

Propriétés

IUPAC Name |

2-[2-(2-sulfanylethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c7-1-2-8-3-4-9-5-6-10/h7,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSLUQUKENLMJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338324 | |

| Record name | 3,6-Dioxa-8-mercaptooctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56282-36-1 | |

| Record name | 3,6-Dioxa-8-mercaptooctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-Mercapto)ethoxy)ethoxy ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.